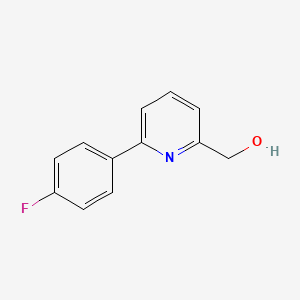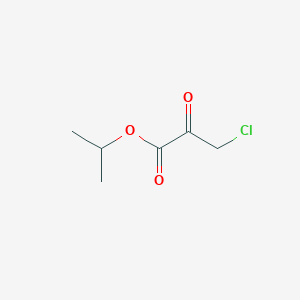![molecular formula C8H6ClN3 B13924946 5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)
5-Chloro-7-methylpyrido[3,4-B]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-methylpyrido[3,4-B]pyrazine is a heterocyclic compound that features a pyrido-pyrazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methylpyrido[3,4-B]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with hydrazine derivatives, followed by cyclization to form the pyrazine ring. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methylpyrido[3,4-B]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of 5-amino-7-methylpyrido[3,4-B]pyrazine.
Substitution: Formation of 5-substituted-7-methylpyrido[3,4-B]pyrazine derivatives.
Scientific Research Applications
5-Chloro-7-methylpyrido[3,4-B]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methylpyrido[3,4-B]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways such as the Ras/Erk or PI3K/Akt pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-methylpyrido[2,3-B]pyrazine
- 5-Chloro-7-methylpyrido[4,3-B]pyrazine
- 5-Chloro-7-methylpyrido[3,4-C]pyrazine
Uniqueness
5-Chloro-7-methylpyrido[3,4-B]pyrazine is unique due to its specific substitution pattern and the resulting electronic and steric properties. This uniqueness can lead to distinct biological activities and applications compared to its analogs .
Properties
Molecular Formula |
C8H6ClN3 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
5-chloro-7-methylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H6ClN3/c1-5-4-6-7(8(9)12-5)11-3-2-10-6/h2-4H,1H3 |
InChI Key |
PKLMOWXNKLJSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CN=C2C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



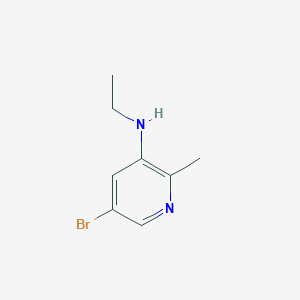

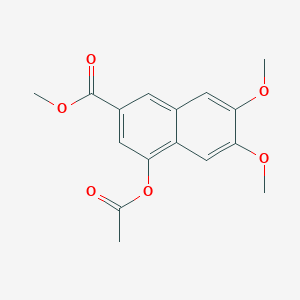
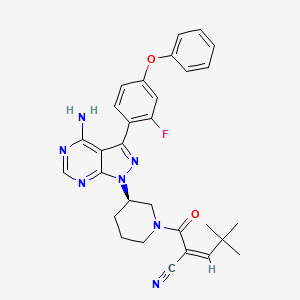
![1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)-](/img/structure/B13924899.png)

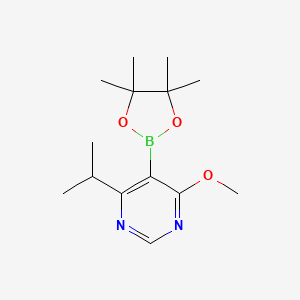
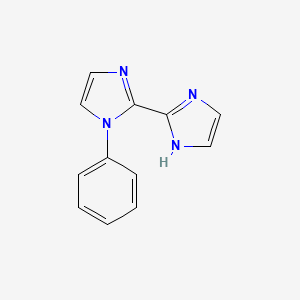
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)
